molecular formula C17H15FN2O3 B8498599 1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-3-(methoxymethyl)-

1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-3-(methoxymethyl)-

Cat. No. B8498599
M. Wt: 314.31 g/mol
InChI Key: JSIYPVQTQKZSGD-UHFFFAOYSA-N
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Patent
US07468375B2

Procedure details

To a solution of 1-(4-fluorobenzyl)-3-(methoxymethyl)-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid 332 mg 0.9467 mmol) in anhydrous DMF (8.0 mL) was added CDMT (200 mg 1.136 mmol 1.2 eq.) and NMM (N-methyl morpholine) (0.13 mL 1.136 mmol 1.2 eq.). The mixture, under nitrogen, was stirred for 2.0 hours, during which it slowly darkened to a deep orange. N-Methylhydroxylamine hydrochloride (395 mg 4.734 mmol 5.0 eq) was added and stirring continued for 10 hours. The reaction was judged to be complete by HPLC-MS analysis and the volatiles were removed in vacuo (ca. 2 torr) to give a golden yellow oil. This oil was dissolved in EtOAc (30 mL) and washed with water (3×20 mL) and brine (20 mL). The organic phase was separated, dried (Na2SO4), and concentrated in vacuo to afford the crude product which was purified by recrystallisation in hot IPA (20 ml) with cooling at 4° C. overnight to give 194 mg (60%) of 1-(4-fluorobenzyl)-N-hydroxy-3-(methoxymethyl)-N-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxamide as a white solid. LC-MS (Eclipse XDB-C8, 0.8 mL/min, gradient 80:20 to 5:95H2O (+0.1% HOAc):CH3CN—3 minutes, APCI, +mode): RT—1.028 min, m/e=344.2 (M+H+, base). 1H-NMR (300 MHz, DMSO): δ =3.26 (s, 3H), 3.34 (s, 3H), 4.57 (s, 2H), 5.54 (s, 2H), 7.14 (t, 2H), 7.36 (m, 2H), 7.87 (s, 1H), 8.02 (s, 1H), 8.92 (s, 1H). Found: C, 62.72; H, 5.20; N, 12.17%. C18H18FN3O3, requires C, 62.97; H, 5.28; N, 12.24%.
Name
Quantity
0.13 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
395 mg
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:23]=[CH:22][C:5]([CH2:6][N:7]2[C:11]3=[CH:12][N:13]=[C:14]([C:16](O)=[O:17])[CH:15]=[C:10]3[C:9]([CH2:19][O:20][CH3:21])=[CH:8]2)=[CH:4][CH:3]=1.CN1CCOCC1.Cl.[CH3:32][NH:33][OH:34]>CN(C=O)C.CCOC(C)=O>[F:1][C:2]1[CH:23]=[CH:22][C:5]([CH2:6][N:7]2[C:11]3=[CH:12][N:13]=[C:14]([C:16]([N:33]([OH:34])[CH3:32])=[O:17])[CH:15]=[C:10]3[C:9]([CH2:19][O:20][CH3:21])=[CH:8]2)=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
332 mg
Type
reactant
Smiles
FC1=CC=C(CN2C=C(C=3C2=CN=C(C3)C(=O)O)COC)C=C1
Name
Quantity
0.13 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
395 mg
Type
reactant
Smiles
Cl.CNO
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Stirring
Type
CUSTOM
Details
The mixture, under nitrogen, was stirred for 2.0 hours, during which it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
the volatiles were removed in vacuo (ca. 2 torr)
CUSTOM
Type
CUSTOM
Details
to give a golden yellow oil
WASH
Type
WASH
Details
washed with water (3×20 mL) and brine (20 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford the crude product which
CUSTOM
Type
CUSTOM
Details
was purified by recrystallisation in hot IPA (20 ml)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC=C(CN2C=C(C=3C2=CN=C(C3)C(=O)N(C)O)COC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 194 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.